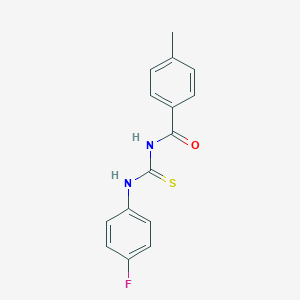![molecular formula C22H16FN3O2S B410511 N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide](/img/structure/B410511.png)
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a fluorophenyl group, and a carbamothioyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the carbamothioyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
化学反应分析
Types of Reactions
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring and fluorophenyl group play crucial roles in binding to these targets, while the carbamothioyl linkage may influence the compound’s reactivity and stability. The exact pathways involved can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
- N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
- 2-fluoro-N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
- N-(2-fluorophenyl)-N’-(2-methylbenzoyl)thiourea
Uniqueness
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly suitable for applications in medicinal chemistry and material science, where precise molecular interactions are crucial.
属性
分子式 |
C22H16FN3O2S |
|---|---|
分子量 |
405.4g/mol |
IUPAC 名称 |
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H16FN3O2S/c1-13-6-2-3-7-15(13)20(27)26-22(29)24-14-10-11-19-18(12-14)25-21(28-19)16-8-4-5-9-17(16)23/h2-12H,1H3,(H2,24,26,27,29) |
InChI 键 |
COGXECXQBUTDNO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4F |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA](/img/structure/B410428.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B410430.png)
![4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410432.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B410433.png)
![2-chloro-N-[3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B410436.png)
![2-methyl-N-[3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B410437.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B410438.png)
![N-[(4-ethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410440.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410441.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410442.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410445.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410446.png)

